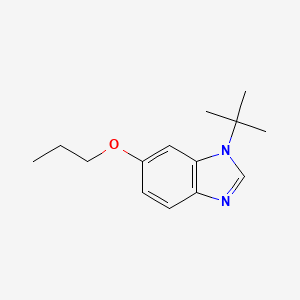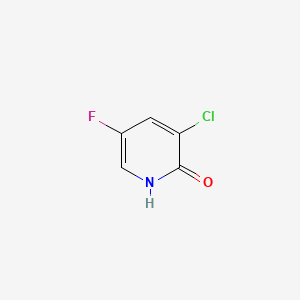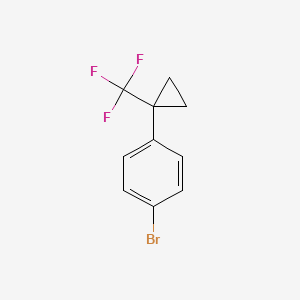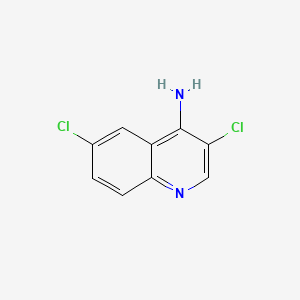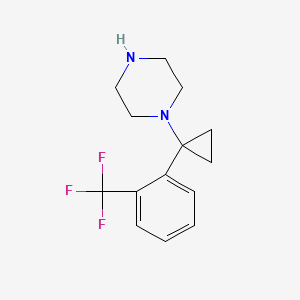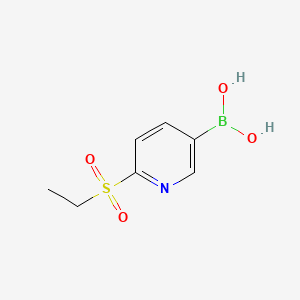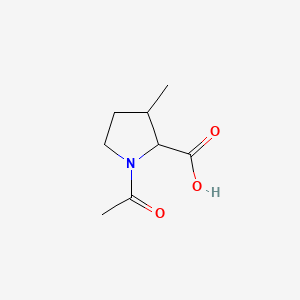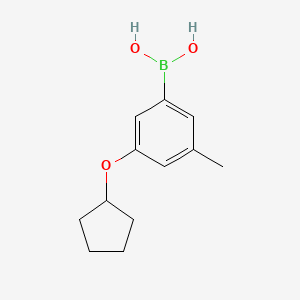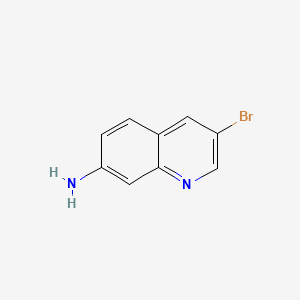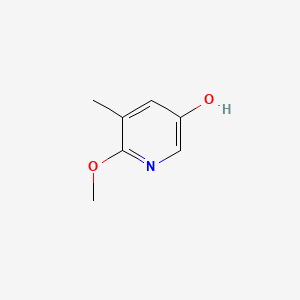
2-甲氧基-3-甲基吡啶-5-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-methyl-pyridin-5-ol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a methyl group at the third position, and a hydroxyl group at the fifth position of the pyridine ring
科学研究应用
2-Methoxy-3-methyl-pyridin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
2-Methoxy-3-methyl-pyridin-5-ol primarily targets specific enzymes and receptors within the body. These targets are often involved in critical biochemical pathways, such as those regulating oxidative stress and inflammation. The compound’s primary targets include enzymes like cyclooxygenase (COX) and receptors such as the nuclear factor-kappa B (NF-κB) pathway .
Mode of Action
The interaction of 2-Methoxy-3-methyl-pyridin-5-ol with its targets involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. For instance, by inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Similarly, modulation of the NF-κB pathway can result in decreased expression of inflammatory cytokines .
Biochemical Pathways
The compound affects several biochemical pathways, including:
- Oxidative Stress Pathways : It may also enhance the activity of antioxidant enzymes, reducing oxidative stress . These pathways collectively contribute to the compound’s therapeutic effects, such as reducing inflammation and protecting cells from oxidative damage.
Pharmacokinetics
The pharmacokinetics of 2-Methoxy-3-methyl-pyridin-5-ol involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted via the kidneys, with metabolites being eliminated in the urine . These properties impact its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of 2-Methoxy-3-methyl-pyridin-5-ol results in decreased production of pro-inflammatory mediators and reduced oxidative stress. At the cellular level, this translates to reduced inflammation, protection against cellular damage, and improved cell survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methoxy-3-methyl-pyridin-5-ol. For example, extreme pH levels can affect its stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can modulate its bioavailability and therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-pyridin-5-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their corresponding hydroxylated products .
Another synthetic route involves the use of Grignard reagents. The addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines .
Industrial Production Methods
Industrial production of 2-Methoxy-3-methyl-pyridin-5-ol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches, such as the application of whole cells of Burkholderia sp. MAK1, is also being explored for industrial-scale production due to its environmental benefits and cost-effectiveness .
化学反应分析
Types of Reactions
2-Methoxy-3-methyl-pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylpyridine: Similar structure but lacks the hydroxyl group at the fifth position.
3-Methoxy-5-methylpyridine: Similar structure but with different positioning of the methoxy and methyl groups.
2-Hydroxy-3-methylpyridine: Similar structure but with a hydroxyl group instead of a methoxy group at the second position.
Uniqueness
2-Methoxy-3-methyl-pyridin-5-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
6-methoxy-5-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTIDIZITOJZFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)
![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)
